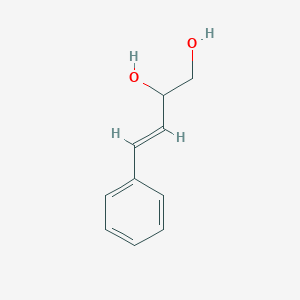
(E)-4-phenylbut-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-phenylbut-3-ene-1,2-diol is an organic compound characterized by a phenyl group attached to a butene chain with two hydroxyl groups at the first and second positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenylbut-3-ene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbut-3-en-2-one.
Reduction: The 4-phenylbut-3-en-2-one is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 4-phenylbut-3-en-2-one.
Reduction: 4-phenylbutane-1,2-diol.
Substitution: 4-phenylbut-3-ene-1,2-dichloride.
Wissenschaftliche Forschungsanwendungen
(E)-4-phenylbut-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-4-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group provides additional stability and potential for π-π interactions with aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenylbut-3-en-2-one: A precursor in the synthesis of (E)-4-phenylbut-3-ene-1,2-diol.
4-phenylbutane-1,2-diol: A reduced form of the compound.
4-phenylbut-3-ene-1,2-dichloride: A substituted derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a phenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(E)-4-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10-12H,8H2/b7-6+ |
InChI-Schlüssel |
NIKBSMYNKTUHIF-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




aminehydrochloride](/img/structure/B13597053.png)

![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)









